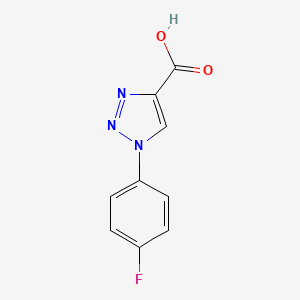

1-(4-氟苯基)-1H-1,2,3-三唑-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Fluorophenylboronic acid is a chemical compound with the formula FC6H4B(OH)2 . It is used as a reactant in various chemical reactions .

Synthesis Analysis

4-Fluorophenylboronic acid can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It is also used in Suzuki coupling using microwave and triton B catalyst .Molecular Structure Analysis

The molecular formula of 4-Fluorophenylboronic acid is C6H6BFO2 . The molecular weight is 139.92 g/mol .Chemical Reactions Analysis

4-Fluorophenylboronic acid can be used in various reactions such as Suzuki coupling, Pd-catalyzed direct arylation of pyrazoles with phenylboronic acids, Mizoroki-Heck and Suzuki-Miyaura coupling reactions catalyzed by palladium nanoparticles, and more .Physical And Chemical Properties Analysis

4-Fluorophenylboronic acid is a powder with a melting point of 262-265 °C . The density is 1.3±0.1 g/cm3 .科学研究应用

光物理性质和应用前景

1-(4-氟苯基)-1H-1,2,3-三唑-4-羧酸及其衍生物的光物理性质已得到研究。这些化合物表现出明亮的蓝色荧光、优异的量子产率、大的斯托克斯位移和延长的荧光寿命。它们对结构变化和微环境敏感,这在pH监测和控制应用中很有用。由于它们在酸性和碱性pH值之间具有可逆行为且毒性低,因此它们有可能作为生物研究中的传感器(Safronov等人,2020)。

抗菌活性

发现1-(4-氟苯基)-1H-1,2,3-三唑-4-羧酸的衍生物具有抗菌活性。合成的苯磺酸衍生物抑制了李斯特菌和 大肠杆菌的生长,显示出与氨苄西林和万古霉素相当的活性(Kariuki等人,2022)。

核磁共振光谱应用

已经观察到1,2,4-三唑衍生物中的长程氟-质子偶合,包括那些具有2-氟苯基取代基的衍生物。这些发现对于核磁共振光谱非常重要,因为它提供了对分子结构和相互作用的见解(Kane等人,1995)。

晶体学研究

包括氟衍生物在内的1,2,4-三唑衍生物的晶体学研究揭示了各种分子间相互作用。这些发现对于理解分子几何形状和在材料科学中的潜在应用至关重要(Shukla等人,2014)。

双重PPARalpha/delta激动剂效应

1-(4-氟苯基)-1H-1,2,3-三唑-4-羧酸衍生物已被合成并测试其增加人肌管中油酸氧化的能力。一些化合物对PPARalpha和PPARdelta表现出有效的激动剂活性,表明它们在代谢性疾病中具有潜在用途(Ciocoiu等人,2010)。

安全和危害

作用机制

Target of Action

It is known that similar compounds, such as 4-fluorophenylboronic acid, are used as reactants in coupling reactions . These reactions are crucial in the synthesis of various bioactive compounds, suggesting that the compound may interact with a variety of biological targets.

Mode of Action

Related compounds are known to participate in suzuki–miyaura coupling reactions . In these reactions, the compound may undergo oxidative addition with electrophilic organic groups, forming new bonds with the assistance of a palladium catalyst .

Biochemical Pathways

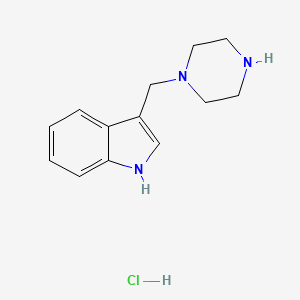

For instance, indole derivatives, which share a similar aromatic structure, have been found to possess diverse biological activities, affecting a wide range of biochemical pathways .

Result of Action

Similar compounds have been found to have diverse biological activities, suggesting that this compound may also have a broad range of effects at the molecular and cellular level .

Action Environment

The action, efficacy, and stability of 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid can be influenced by various environmental factors. For instance, the compound’s stability and reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals . .

属性

IUPAC Name |

1-(4-fluorophenyl)triazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN3O2/c10-6-1-3-7(4-2-6)13-5-8(9(14)15)11-12-13/h1-5H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCIZOONJWEKRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(N=N2)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl ether](/img/structure/B2887000.png)

![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2887003.png)

![4-oxo-N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2887005.png)

![2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2887007.png)

![N-[2-(4-Fluorobenzoyl)pyridin-3-yl]prop-2-enamide](/img/structure/B2887009.png)

![methyl (2E)-3-[(4-methoxyphenyl)amino]-2-(phenylformamido)prop-2-enoate](/img/structure/B2887019.png)